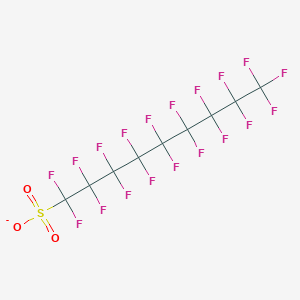

Perfluorononanesulfonate

CAS No.: 474511-07-4

Cat. No.: VC17984165

Molecular Formula: C9F19O3S-

Molecular Weight: 549.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 474511-07-4 |

|---|---|

| Molecular Formula | C9F19O3S- |

| Molecular Weight | 549.13 g/mol |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate |

| Standard InChI | InChI=1S/C9HF19O3S/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31/h(H,29,30,31)/p-1 |

| Standard InChI Key | MNEXVZFQQPKDHC-UHFFFAOYSA-M |

| Canonical SMILES | C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

PFNS belongs to the perfluorosulfonic acid (PFSA) family, distinguished by a nine-carbon perfluoroalkyl chain (CF) bonded to a sulfonate group (SO). The strong carbon-fluorine bonds confer exceptional thermal and chemical stability, while the sulfonate moiety enhances water solubility relative to non-polar perfluorocarbons . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFOS | |

| Molecular Weight | 550.14 g/mol | |

| Melting Point | -93.9 °C | |

| Boiling Point | 65 °C | |

| Flash Point | 11 °C | |

| pK (approx.) | <1 (strong acid) |

The compound’s hydrophobicity increases with chain length, promoting adsorption to organic matter in soils and sediments . Its anionic nature facilitates mobility in aquatic systems, complicating remediation efforts .

Environmental Occurrence and Sources

PFNS enters the environment through industrial discharges, consumer product degradation, and use in specialized applications like firefighting foams . While less studied than PFOS or PFOA, its detection in global ecosystems underscores widespread contamination:

Environmental Pathways

-

Water Systems: PFNS resists degradation in wastewater treatment plants, leading to accumulation in surface and groundwater . A study of PFAS in cattle farming regions detected PFNS in 30% of groundwater samples at concentrations up to 2260 μg/L .

-

Biota Accumulation: Bioaccumulation factors (BAFs) for PFNS in fish liver exceed 100,000, driven by protein binding in blood and organs .

-

Atmospheric Transport: Volatilization from industrial sites enables long-range dispersal, with deposition observed in remote Arctic regions .

Toxicological and Health Impacts

Acute and Chronic Toxicity

-

Acute Exposure: Rodent studies indicate moderate acute toxicity, with a median lethal dose (LD) of 252 mg/kg body weight in rats, comparable to PFOS . Symptoms include hepatic vacuolization, respiratory distress, and neuromuscular effects .

-

Chronic Exposure: Prolonged exposure at 5–20 mg/kg/day induces hepatocellular adenomas in rats, with steatosis and inflammatory markers observed at lower doses .

Mechanisms of Toxicity

-

Nuclear Receptor Activation: PFNS binds to peroxisome proliferator-activated receptor alpha (PPARα), disrupting lipid metabolism and promoting hepatocyte proliferation .

-

Oxidative Stress: Induction of reactive oxygen species (ROS) damages mitochondrial membranes, impairing energy production in liver and kidney tissues .

-

Immune Suppression: In vitro assays show reduced antibody production in B-cells at concentrations ≥10 μM, mirroring effects seen with PFOS .

Epidemiological Evidence

Human epidemiological data remain limited, but cross-sectional studies correlate PFAS exposure with elevated cholesterol, thyroid dysfunction, and reduced vaccine efficacy . PFNS’s structural similarity to PFOS suggests analogous health risks, warranting precautionary regulation .

Analytical Detection and Quantification

Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enable PFNS detection at parts-per-trillion (ppt) levels . Key methodologies include:

| Method | Detection Limit (LOQ) | Matrix | Source |

|---|---|---|---|

| EPA Method 537.1 | 10 ng/L | Drinking Water | |

| ASTM D7979 | 20 ng/L | Surface Water | |

| Shimadzu LCMS-8060NX | 5 ng/L | Consumer Products |

Co-solvation with methanol improves chromatographic resolution, while delayed columns (e.g., Nexcol PFAS) mitigate background interference . Isomeric profiling reveals branched and linear forms, with commercial standards often containing mixed isomers .

Regulatory Status and Mitigation Strategies

Global Regulations

-

Stockholm Convention: PFOS is listed under Annex B (restriction), but PFNS remains unregulated despite similar persistence .

-

EU REACH: PFNS is classified as a Substance of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties .

-

U.S. EPA: PFAS Action Plan (2021) prioritizes toxicity assessments for long-chain PFSAs, including PFNS, though enforceable limits are pending .

Remediation Technologies

-

Adsorption: Granular activated carbon (GAC) and ion-exchange resins achieve >90% PFNS removal in pilot-scale water treatment .

-

Advanced Oxidation: UV/persulfate systems degrade PFNS into shorter-chain intermediates, but incomplete mineralization limits efficacy .

-

Bioremediation: Microbial defluorination remains experimental, with <10% degradation observed in anaerobic soils .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume